

In-depth Technical Guide: 3-Methylisoxazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonyl chloride

Cat. No.: B1316498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonyl chloride, a key heterocyclic building block, plays a significant role in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive acyl chloride with a stable isoxazole ring, make it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical identity, properties, and a detailed experimental protocol for its synthesis, aimed at professionals in the fields of chemical research and drug development.

Chemical Identity and Synonyms

The compound, **3-Methylisoxazole-5-carbonyl chloride**, is systematically named 3-Methyl-1,2-oxazole-5-carbonyl chloride according to IUPAC nomenclature. It is also known by its CAS Registry Number: 49783-72-4.

While specific synonyms are not widely documented, it can be referred to as 3-methyl-1,2-oxazole-5-carboxylic acid chloride. It is crucial to distinguish this isomer from its positional isomers, such as 5-methylisoxazole-3-carbonyl chloride and 3-methylisoxazole-4-carbonyl chloride, as their reactivity and resulting molecular architectures differ significantly.

Physicochemical Properties

Quantitative data for **3-Methylisoxazole-5-carbonyl chloride** is not extensively reported in publicly available literature. However, based on its molecular structure, the following properties can be determined:

Property	Value
Molecular Formula	C ₅ H ₄ CINO ₂
Molecular Weight	145.54 g/mol
CAS Number	49783-72-4

Note: Experimental data for properties such as melting point, boiling point, and density are not readily available. These would typically be determined empirically in a laboratory setting.

Experimental Protocols

The synthesis of **3-Methylisoxazole-5-carbonyl chloride** is generally achieved through a two-step process. The first step involves the synthesis of the precursor, 3-Methylisoxazole-5-carboxylic acid. The subsequent step is the conversion of this carboxylic acid to the corresponding acyl chloride.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

A common method for the synthesis of 3-Methylisoxazole-5-carboxylic acid involves the hydrolysis of its corresponding ester, such as ethyl 3-methylisoxazole-5-carboxylate.

Materials:

- Ethyl 3-methylisoxazole-5-carboxylate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Tetrahydrofuran (THF)

- Methanol (MeOH)
- Water (H₂O)
- Ethyl acetate
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-methylisoxazole-5-carboxylate in a mixture of tetrahydrofuran and methanol.
- To this solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.
- Stir the reaction mixture at room temperature for several hours (typically 18-20 hours) under an inert atmosphere until the reaction is complete (monitored by TLC).
- After completion, acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methylisoxazole-5-carboxylic acid as a solid. This product is often of sufficient purity for the next step.

Step 2: Synthesis of 3-Methylisoxazole-5-carbonyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride is a widely accepted and effective method.

Materials:

- 3-Methylisoxazole-5-carboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene or another inert solvent
- Nitrogen or Argon gas (for inert atmosphere)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 3-Methylisoxazole-5-carboxylic acid.
- Add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. Anhydrous toluene can be used as a solvent.
- Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid bumping. This is often achieved by first applying a gentle vacuum at a low temperature.
- The resulting crude **3-Methylisoxazole-5-carbonyl chloride** can be purified by distillation under reduced pressure to yield the final product.

Synthesis Pathway

The logical workflow for the synthesis of **3-Methylisoxazole-5-carbonyl chloride** from its ester precursor is illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Methylisoxazole-5-carbonyl chloride**.

- To cite this document: BenchChem. [In-depth Technical Guide: 3-Methylisoxazole-5-carbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316498#3-methylisoxazole-5-carbonyl-chloride-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com